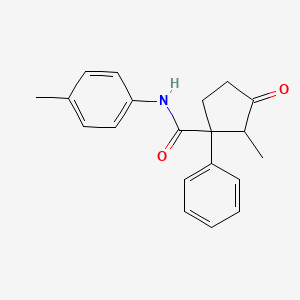
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide is an organic compound that belongs to the class of cyclopentanones This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group, a methyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using suitable reagents.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-methylphenyl)alanine
- 2-methyl-N-(4-methylphenyl)benzenamine
- 4-(4-methylphenyl)-2-oxo-1-phenylcyclopentane-1-carboxamide
Uniqueness
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-10-17(11-9-14)21-19(23)20(13-12-18(22)15(20)2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQHYIGWVUXPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-benzyl-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B5098694.png)
![4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE](/img/structure/B5098700.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-N-(3-thienylmethyl)-2-pyridinamine](/img/structure/B5098708.png)
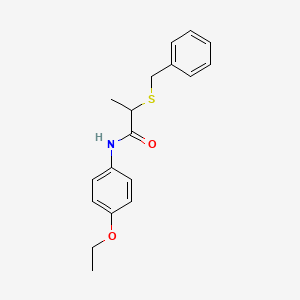
![2-isopropyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5098718.png)
![PROP-2-EN-1-YL 2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5098719.png)
![4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine](/img/structure/B5098724.png)
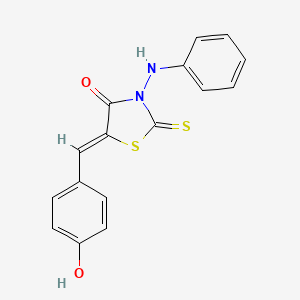
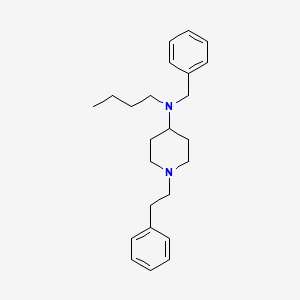
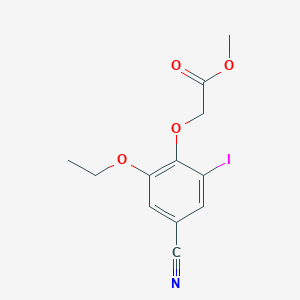
![[1-(3-phenoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5098781.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5098787.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5098791.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5098798.png)
